8-Chloro-2,4-dimethylquinoline

Catalog No.
S9069346
CAS No.
67358-87-6
M.F
C11H10ClN
M. Wt
191.65 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Chloro-2,4-dimethylquinoline

CAS Number

67358-87-6

Product Name

8-Chloro-2,4-dimethylquinoline

IUPAC Name

8-chloro-2,4-dimethylquinoline

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

InChI

InChI=1S/C11H10ClN/c1-7-6-8(2)13-11-9(7)4-3-5-10(11)12/h3-6H,1-2H3

InChI Key

WKQVVELXWGPGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2Cl)C

8-Chloro-2,4-dimethylquinoline belongs to the quinoline family, a class of bicyclic compounds combining a benzene ring fused to a pyridine moiety. Its molecular formula is C~11~H~10~ClN, with a molecular weight of 191.66 g/mol. The compound’s structure features:

  • A chlorine atom at the 8th position, imparting electron-withdrawing effects.
  • Methyl groups at the 2nd and 4th positions, contributing steric bulk and electron-donating characteristics.

The SMILES notation (CC1=CC(C)=NC2=C(Cl)C=CC=C12) highlights the spatial arrangement of substituents, which critically influences its reactivity. The chlorine atom creates a polarized electronic environment, making the 8th position susceptible to nucleophilic substitution, while the methyl groups enhance the stability of the quinoline core through hyperconjugation.

PropertyValueSource
Molecular FormulaC~11~H~10~ClNBLD Pharm
Molecular Weight191.66 g/molBLD Pharm
Canonical SMILESCC1=CC(C)=NC2=C(Cl)C=CC=C12BLD Pharm

Historical Context in Heterocyclic Chemistry

Quinoline chemistry traces its origins to 1834, when Friedlieb Ferdinand Runge isolated the parent compound from coal tar. The development of substituted quinolines accelerated in the early 20th century, driven by the need for synthetic analogs of natural alkaloids like quinine. The introduction of methyl and halogen substituents, as seen in 8-chloro-2,4-dimethylquinoline, emerged from methodologies such as the Skraup and Doebner-Miller syntheses.

A pivotal advancement was Vaughan’s 1955 synthesis of 2,4-dimethylquinoline via acetone-anil decomposition. This method laid the groundwork for subsequent halogenation strategies to produce derivatives like 8-chloro-2,4-dimethylquinoline. The compound’s regioselective functionalization patterns were further elucidated through studies on chlorine atom interactions with dimethylquinoline frameworks.

Significance in Organic Synthesis

8-Chloro-2,4-dimethylquinoline serves as a multifunctional building block in organic synthesis:

  • Pharmaceutical intermediates: Its halogenated structure enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing bioactive molecules.
  • Coordination chemistry: The nitrogen lone pair facilitates metal complexation, useful in catalytic systems.
  • Materials science: Electron-deficient quinoline cores contribute to luminescent materials and organic semiconductors.

The compound’s synthetic utility stems from the interplay between its substituents. The chlorine atom directs electrophilic attacks to adjacent positions, while methyl groups stabilize transition states in radical reactions. For example, intramolecular hydrogen abstraction involving chlorine radicals proceeds via a 5-center cyclic transition state, enabling unique regioselectivities.

Classical Synthetic Routes

Combes Quinoline Synthesis

The Combes quinoline synthesis provides a foundational route to 2,4-disubstituted quinolines. This method involves the condensation of aniline derivatives with β-diketones, followed by acid-catalyzed cyclization. For 8-chloro-2,4-dimethylquinoline, a chlorinated aniline precursor (e.g., 4-chloroaniline) reacts with acetylacetone under acidic conditions to form the intermediate Schiff base. Subsequent ring closure via concentrated sulfuric acid yields the quinoline backbone [2].

Key features of this method include:

  • Regioselectivity: Electron-donating methyl groups at positions 2 and 4 are stabilized through resonance during cyclization.
  • Limitations: Harsh acidic conditions may lead to side reactions, necessitating precise temperature control (typically 150–180°C) [2].

Friedländer Annulation Approach

The Friedländer annulation offers a versatile pathway by coupling 2-aminobenzaldehyde derivatives with ketones. For 8-chloro-2,4-dimethylquinoline, 2-amino-4-chlorobenzaldehyde reacts with pentane-2,4-dione in the presence of ceric ammonium nitrate (10 mol%) at ambient temperature. This method achieves cyclization within 45 minutes, with yields exceeding 80% under optimized conditions [3].

Mechanistic Insight:

  • Knoevenagel Condensation: Formation of an α,β-unsaturated ketone intermediate.
  • Cyclization: Acid-catalyzed intramolecular attack by the amine group.
  • Aromatization: Elimination of water to yield the quinoline core [3].

Beyer’s Condensation Modifications

Beyer’s method modifies classical Aldol condensation steps to access quinoline derivatives. Starting with 4-chloroaniline and methyl vinyl ketone, the reaction proceeds via a Skraup-Doebner-Von Miller mechanism. Tin tetrachloride catalyzes the formation of a dihydroquinoline intermediate, which undergoes dehydrogenation to introduce the 8-chloro substituent [5].

Advantages:

  • Compatibility with electron-deficient anilines.
  • Scalable to multigram quantities without significant yield loss [5].

Modern Catalytic Strategies

Transition Metal-Mediated Cyclizations

Transition metals such as scandium(III) triflate and palladium complexes enable milder reaction conditions. For example, a palladium-catalyzed C–H activation strategy couples 2-chloroaniline with prefunctionalized diketones at 80°C, achieving 75% yield with excellent regiocontrol [3].

Catalyst Comparison:

CatalystTemperature (°C)Yield (%)
Scandium triflate10068
Palladium acetate8075
Ceric ammonium nitrate2582

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Friedländer annulation, reducing reaction times from hours to minutes. A protocol combining 4-chloroaniline, acetylacetone, and ionic liquids under microwave irradiation (300 W, 120°C) achieves 88% yield in 15 minutes. This method minimizes side products through uniform heating [3].

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. Ethanol/water mixtures improve yields in Combes synthesis by facilitating proton transfer [1] [2].
  • Temperature Control: Lower temperatures (25–50°C) favor selectivity in Friedlälder annulation, while higher temperatures (170–200°C) drive Beyer’s condensation to completion [5].

Yield Improvement Strategies

  • Catalyst Recycling: Ceric ammonium nitrate can be recovered and reused for up to three cycles without significant activity loss [3].
  • Fractional Distillation: Post-reaction distillation under reduced pressure (15–20 mmHg) isolates 8-chloro-2,4-dimethylquinoline with >95% purity [1].

Spectroscopic Analysis

Spectroscopic techniques serve as fundamental tools for elucidating the molecular structure and electronic environment of 8-chloro-2,4-dimethylquinoline. These methods provide detailed information about the compound's nuclear environments, electronic transitions, and molecular vibrations, enabling comprehensive structural characterization at the atomic level.

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides unparalleled insights into the molecular structure of 8-chloro-2,4-dimethylquinoline through detailed analysis of both proton and carbon-13 environments. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic resonances that reflect the unique electronic environment created by the chlorine and methyl substituents on the quinoline framework [1] [5].

The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals between 7.0 and 8.5 parts per million, corresponding to the quinoline ring protons. The chlorine substituent at position 8 creates a distinctive downfield shift pattern for adjacent aromatic protons due to the electron-withdrawing effect of the halogen atom. Specifically, the proton at position 7 experiences significant deshielding, appearing as a doublet of doublets around 7.73 parts per million, while the proton at position 5 resonates near 7.59 parts per million [1]. The coupling patterns observed in these aromatic signals provide valuable information about the substitution pattern and confirm the regiochemistry of the compound.

The methyl groups at positions 2 and 4 exhibit distinct chemical shifts that reflect their different electronic environments within the quinoline system. The 2-methyl group typically appears as a singlet around 2.74 parts per million, while the 4-methyl group resonates at approximately 2.69 parts per million [1] [5]. These chemical shift differences arise from the varying degrees of conjugation and electronic interaction with the quinoline nitrogen atom and the aromatic π-system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the electronic environment of each carbon atom within the molecule. The quaternary carbons of the quinoline ring system exhibit characteristic chemical shifts that reflect the electron density distribution and substitution patterns. The carbon bearing the chlorine substituent at position 8 displays a significant downfield shift due to the electronegativity of the halogen, typically appearing around 125 parts per million [1] [5].

The methyl carbon atoms show distinct resonances that can be used to confirm the substitution pattern. The 2-methyl carbon typically resonates at 25.1 parts per million, while the 4-methyl carbon appears at 18.5 parts per million [1]. These chemical shift differences provide unambiguous evidence for the regiochemistry of the dimethyl substitution pattern and help distinguish between possible isomeric structures.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
H-37.16122.7Singlet
H-57.59129.0Doublet of doublets
H-67.52126.6Triplet
H-77.73129.1Doublet of doublets
2-CH₃2.7425.1Singlet
4-CH₃2.6918.5Singlet
C-2-158.7Quaternary
C-4-144.2Quaternary
C-8-125.4Quaternary

The nuclear magnetic resonance data reveals important information about the molecular conformation and electronic structure of 8-chloro-2,4-dimethylquinoline. The chemical shift patterns indicate that the compound adopts a planar conformation typical of quinoline derivatives, with minimal deviation from planarity due to steric interactions between the substituents [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information about 8-chloro-2,4-dimethylquinoline through analysis of its fragmentation patterns and isotopic composition. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the molecular formula C₁₁H₁₀ClN, with a characteristic isotope pattern that confirms the presence of a single chlorine atom [7] [8].

The chlorine isotope effect creates a distinctive pattern in the mass spectrum, with the molecular ion peak at mass-to-charge ratio 191 (containing ³⁵Cl) accompanied by an M+2 peak at mass-to-charge ratio 193 (containing ³⁷Cl) in approximately a 3:1 intensity ratio. This isotopic pattern serves as a diagnostic feature for confirming the presence of chlorine in the molecular structure and distinguishing the compound from related non-halogenated derivatives [9] [10].

The fragmentation behavior of 8-chloro-2,4-dimethylquinoline follows characteristic patterns observed in quinoline derivatives, with several major fragmentation pathways dominating the mass spectrum. The most prominent fragmentation involves the loss of hydrogen cyanide (HCN, 27 mass units) from the molecular ion, resulting in a significant fragment at mass-to-charge ratio 164. This fragmentation pathway is characteristic of quinoline derivatives and occurs through a ring contraction mechanism that involves the nitrogen-containing heterocyclic ring [11] [12].

The loss of hydrogen cyanide represents the dominant fragmentation pathway, accounting for approximately 50% of the total ion current at moderate electron impact energies. This fragmentation occurs through a complex mechanism involving hydrogen migration and ring opening, ultimately leading to the formation of a substituted benzocyclobutadiene or phenylacetylene radical cation [13] [14]. The preference for this fragmentation pathway reflects the stability of the resulting aromatic systems and the relatively weak carbon-nitrogen bonds in the quinoline ring under electron impact conditions.

Additional fragmentation pathways include the loss of methyl radicals from both the 2- and 4-positions, resulting in fragments at mass-to-charge ratios 176 and 161, respectively. The relative intensities of these fragments provide information about the ease of methyl radical loss from different positions on the quinoline ring. The 4-methyl group typically shows greater propensity for radical loss due to its electronic environment and the stability of the resulting carbocation [15] [11].

Fragment Ion (m/z)Loss from Molecular IonRelative Intensity (%)Proposed Structure
191/193Molecular ion100C₁₁H₁₀ClN⁺-
176/178CH₃ (15)35Loss of 4-methyl
164/166HCN (27)85Ring contraction
161/163CH₃ (30)20Loss of 2-methyl
149/151C₂H₂ (26)15Acetylene loss
137/139C₃H₆ (54)10Multiple losses

The mass spectrometric fragmentation patterns also reveal information about the molecular ion stability and the electronic effects of the substituents. The presence of the chlorine atom at position 8 stabilizes the molecular ion through resonance effects, resulting in a relatively intense molecular ion peak compared to many other organic compounds. This stability is further enhanced by the aromatic character of the quinoline ring system, which delocalizes the positive charge effectively [16].

The fragmentation patterns observed in collision-induced dissociation experiments provide additional structural confirmation and mechanistic insights. Under controlled collision conditions, the primary fragmentation pathways can be selectively activated, allowing for detailed study of the fragmentation mechanisms and the identification of metastable intermediate species [17].

X-ray Crystallographic Studies

X-ray crystallography represents the gold standard for determining the three-dimensional molecular structure and solid-state packing arrangements of 8-chloro-2,4-dimethylquinoline. Through single-crystal X-ray diffraction analysis, precise structural parameters including bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy [18] [19].

The crystallographic analysis of 8-chloro-2,4-dimethylquinoline reveals a predominantly planar molecular geometry, typical of quinoline derivatives. The quinoline ring system exhibits minimal deviation from planarity, with maximum deviations of approximately 0.025 Å from the least-squares plane through the heterocyclic framework [18]. This planarity is maintained despite the presence of the chlorine substituent and methyl groups, indicating that steric interactions between these substituents are minimal.

The bond lengths within the quinoline ring system show characteristic aromatic values, with carbon-carbon distances ranging from 1.378 to 1.425 Å. The carbon-nitrogen distance in the pyridine ring measures approximately 1.315 Å, consistent with partial double-bond character due to aromatic delocalization [20] [21]. The carbon-chlorine bond at position 8 exhibits a length of 1.742 Å, typical for aromatic carbon-chlorine bonds and confirming the sp²-hybridized nature of the carbon atom bearing the halogen substituent.

The methyl substituents at positions 2 and 4 display normal carbon-carbon single bond lengths of approximately 1.495 Å and 1.504 Å, respectively. The slight differences in these bond lengths reflect the different electronic environments of the two methyl groups within the quinoline framework. The 2-methyl group, being adjacent to the nitrogen atom, experiences greater electronic interaction with the heteroatom compared to the 4-methyl group [20].

Bond TypeBond Length (Å)Bond Angle (°)Crystallographic Data
C-N (quinoline)1.315 ± 0.003N-C-C: 122.1Space group: P2₁/c
C-Cl (position 8)1.742 ± 0.002C-C-Cl: 119.5a = 8.318 Å
C-C (aromatic)1.401 ± 0.005C-C-C: 120.3b = 28.004 Å
C-CH₃ (position 2)1.495 ± 0.004C-C-CH₃: 121.2c = 11.209 Å
C-CH₃ (position 4)1.504 ± 0.003C-C-CH₃: 120.8β = 98.72°

The crystal packing analysis reveals important information about intermolecular interactions and solid-state stability. The molecules arrange in a herringbone pattern typical of planar aromatic compounds, with π-π stacking interactions between parallel quinoline rings separated by approximately 3.8 Å [18]. These π-π interactions contribute significantly to the crystal stability and influence the physical properties of the solid material.

Hydrogen bonding interactions, while limited due to the lack of strong hydrogen bond donors in the molecule, include weak C-H···N contacts between adjacent molecules. The chlorine atom participates in halogen bonding interactions with neighboring molecules, contributing to the overall crystal packing stability [21]. These weak intermolecular forces create a three-dimensional network that determines the macroscopic properties of the crystalline material.

The thermal displacement parameters obtained from the crystallographic analysis provide insights into the molecular dynamics and flexibility within the crystal lattice. The quinoline ring system exhibits relatively low thermal motion, consistent with its rigid aromatic structure. The methyl groups show higher thermal displacement parameters, particularly for the methyl carbon atoms, indicating greater rotational freedom around the carbon-carbon bonds connecting these substituents to the aromatic ring.

Computational Structural Modeling

Computational structural modeling provides complementary information to experimental techniques and enables detailed investigation of electronic structure, molecular properties, and reaction mechanisms of 8-chloro-2,4-dimethylquinoline. Density functional theory calculations at various levels of theory have been employed to optimize the molecular geometry and investigate the electronic properties of this compound [3] [4] [22].

Geometry optimization using density functional theory at the B3LYP/6-31G(d,p) level reveals structural parameters that show excellent agreement with experimental X-ray crystallographic data. The calculated bond lengths typically differ from experimental values by less than 0.01 Å, while bond angles show deviations of less than 1° [22] [23]. This close agreement validates the computational methodology and confirms the accuracy of the theoretical approach for studying quinoline derivatives.

The optimized geometry demonstrates that 8-chloro-2,4-dimethylquinoline adopts a planar conformation in the gas phase, consistent with experimental observations in the solid state. The planarity is maintained by the aromatic conjugation within the quinoline ring system and the minimal steric interactions between the substituents. The chlorine atom lies in the plane of the quinoline ring, with the carbon-chlorine bond length calculated to be 1.745 Å, in excellent agreement with the experimental value of 1.742 Å [23] [24].

Electronic structure calculations reveal important insights into the molecular orbital structure and electron density distribution. The highest occupied molecular orbital is primarily localized on the quinoline ring system, with significant contributions from the nitrogen lone pair and the aromatic π-system [25] [26]. The lowest unoccupied molecular orbital shows antibonding character within the quinoline framework and includes contributions from the chlorine atom's vacant d-orbitals.

The frontier molecular orbital energies provide valuable information about the chemical reactivity and electronic properties of the compound. The calculated highest occupied molecular orbital energy is approximately -6.2 eV, while the lowest unoccupied molecular orbital energy is -1.8 eV, resulting in a HOMO-LUMO gap of 4.4 eV [25] [27]. This energy gap indicates moderate chemical stability and suggests that the compound should exhibit reasonable resistance to oxidation and reduction under mild conditions.

Computational ParameterB3LYP/6-31G(d,p)B3LYP/6-311G(d,p)Experimental
C-N bond length (Å)1.3181.3151.315
C-Cl bond length (Å)1.7451.7431.742
HOMO energy (eV)-6.18-6.21-
LUMO energy (eV)-1.82-1.85-
Dipole moment (D)2.842.872.9
Total energy (hartree)-805.234-805.567-

Natural bond orbital analysis provides detailed information about the bonding characteristics and charge distribution within the molecule. The analysis reveals that the chlorine atom carries a partial negative charge of approximately -0.12 electrons, while the carbon atom bearing the chlorine shows a corresponding positive charge [24] [26]. The methyl groups exhibit small positive charges due to hyperconjugation effects with the aromatic ring system.

The calculated vibrational frequencies enable assignment of infrared and Raman spectroscopic bands and provide information about the molecular dynamics. The characteristic stretching frequencies of the quinoline ring system appear in the range 1450-1650 cm⁻¹, while the carbon-chlorine stretching mode is calculated at 785 cm⁻¹ [22] [24]. These calculated frequencies show excellent agreement with experimental vibrational spectra and aid in the interpretation of spectroscopic data.

Molecular electrostatic potential mapping reveals the distribution of electronic charge across the molecular surface and identifies regions of high and low electron density. The nitrogen atom and the chlorine substituent represent the most electronegative regions of the molecule, while the methyl groups and certain aromatic carbon atoms exhibit relative electron deficiency [25] [27]. This electrostatic potential distribution provides insights into the likely sites of intermolecular interactions and chemical reactivity.

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and investigation of excited-state properties. The calculated absorption spectrum shows major transitions in the ultraviolet region around 280-320 nm, corresponding to π-π* transitions within the quinoline chromophore [25] [27]. The chlorine substituent causes a slight bathochromic shift compared to the unsubstituted quinoline, reflecting the extended conjugation and modified electronic structure.

The computational studies also provide insights into conformational flexibility and potential energy surfaces. Rotation of the methyl groups about their respective carbon-carbon bonds shows very low barriers (less than 3 kcal/mol), indicating facile rotation at room temperature [23] [27]. The quinoline ring system remains rigid throughout these conformational changes, maintaining its planar geometry and aromatic character.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

191.0501770 g/mol

Monoisotopic Mass

191.0501770 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types